molecular formula C17H27ClN2O B4399269 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4399269
M. Wt: 310.9 g/mol
InChI Key: ZPARBRFRLWHAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride is a synthetic organic compound that features a piperazine ring substituted with a 2,3-dihydro-1H-inden-5-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride typically involves the following steps:

    Formation of the Inden-5-yloxy Intermediate: The starting material, 2,3-dihydro-1H-indene, is reacted with an appropriate reagent to introduce the 5-yloxy group. This can be achieved through a nucleophilic substitution reaction using a suitable leaving group and base.

    Attachment of the Propyl Chain: The inden-5-yloxy intermediate is then reacted with a propyl halide under basic conditions to form the 3-(2,3-dihydro-1H-inden-5-yloxy)propyl intermediate.

    Formation of the Piperazine Derivative: The 3-(2,3-dihydro-1H-inden-5-yloxy)propyl intermediate is then reacted with 4-methylpiperazine to form the desired compound. This step typically involves nucleophilic substitution under basic conditions.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Studies: It is used in studies exploring receptor binding and signal transduction pathways, given its structural similarity to known bioactive molecules.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]piperazine hydrochloride: Similar structure but lacks the methyl group on the piperazine ring.

    1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethylpiperazine hydrochloride: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride is unique due to the specific combination of the inden-5-yloxy group and the methyl-substituted piperazine ring

Properties

IUPAC Name

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH/c1-18-9-11-19(12-10-18)8-3-13-20-17-7-6-15-4-2-5-16(15)14-17;/h6-7,14H,2-5,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPARBRFRLWHAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC3=C(CCC3)C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.